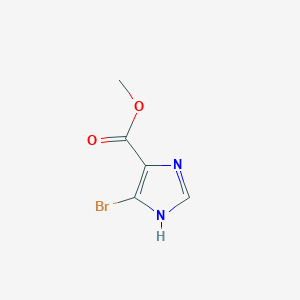

Methyl 5-bromo-1H-imidazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIZGYQGAGYKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732102 | |

| Record name | Methyl 5-bromo-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093261-46-1 | |

| Record name | Methyl 5-bromo-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Methyl 5-bromo-1H-imidazole-4-carboxylate

An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-1H-imidazole-4-carboxylate

Methyl 5-bromo-1H-imidazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its intrinsic value lies in the versatile imidazole core, a scaffold present in numerous biologically active molecules, combined with two distinct and strategically positioned functional groups: a methyl ester and a bromine atom. This arrangement allows for sequential and regioselective modifications, making it an ideal starting point for constructing complex molecular architectures. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing diverse avenues for library synthesis and lead optimization. This guide provides a detailed examination of the primary synthetic routes to this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Synthetic Strategies: A Mechanistic Approach

The synthesis of Methyl 5-bromo-1H-imidazole-4-carboxylate can be approached via two primary, logically sound strategies. The choice between these routes often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

-

Route A: Electrophilic Bromination of a Pre-formed Imidazole Ester. This is arguably the most direct approach, involving the late-stage introduction of the bromine atom onto the readily accessible Methyl 1H-imidazole-4-carboxylate core.

-

Route B: Esterification of 5-bromo-1H-imidazole-4-carboxylic Acid. This strategy is employed when the brominated carboxylic acid is the more accessible precursor. It involves a classic acid-catalyzed esterification as the final step.

The following sections will dissect each of these pathways, offering detailed protocols and explaining the causality behind the experimental choices.

Route A: Direct Bromination of Methyl 1H-imidazole-4-carboxylate

This method leverages the inherent nucleophilicity of the imidazole ring, which is susceptible to electrophilic aromatic substitution. The key challenge is to achieve mono-bromination at the C5 position with high regioselectivity.

Causality and Mechanistic Insights

The imidazole ring is an electron-rich heterocycle. The C5 position is particularly activated towards electrophilic attack due to resonance stabilization of the intermediate sigma complex. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the reagent of choice for laboratory-scale synthesis.[1] The preference for NBS stems from its ability to provide a low, steady concentration of electrophilic bromine, which minimizes the formation of di-brominated and other over-brominated byproducts. The reaction is typically performed in a polar aprotic solvent like acetonitrile or a chlorinated solvent to facilitate the dissolution of the starting materials and the progression of the reaction.

Visualizing the Bromination Mechanism

Caption: Figure 1: Proposed Mechanism for NBS Bromination

Experimental Protocol: Bromination

This protocol is a representative procedure synthesized from standard practices in heterocyclic chemistry.[1][2]

Step 1: Reaction Setup

-

To a solution of Methyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C (ice bath).

-

Expert Insight: The slight excess of NBS ensures complete consumption of the starting material. Portion-wise addition at low temperature is crucial to control the reaction exotherm and minimize side-product formation.

-

Step 2: Reaction Execution

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Isolation

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining electrophilic bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Step 4: Purification

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl 5-bromo-1H-imidazole-4-carboxylate.

Data Summary: Bromination Protocol

| Parameter | Value/Condition | Rationale |

| Starting Material | Methyl 1H-imidazole-4-carboxylate | Commercially available or readily synthesized precursor. |

| Reagent | N-Bromosuccinimide (NBS) | 1.05 eq |

| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent, good solubility for reactants. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls exotherm; RT allows for completion. |

| Reaction Time | 4-6 hours (Monitored) | Typical duration, but should be confirmed by TLC/LC-MS. |

| Purification | Silica Gel Chromatography | Standard method for separating product from succinimide and impurities. |

| Expected Yield | 60-80% | A typical yield range for this type of transformation. |

Route B: Fischer Esterification of 5-bromo-1H-imidazole-4-carboxylic Acid

This approach is ideal if 5-bromo-1H-imidazole-4-carboxylic acid is the available starting material. The Fischer-Speier esterification is a classic, robust, and scalable method for converting carboxylic acids to esters.[3]

Causality and Mechanistic Insights

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and elimination of a water molecule to yield the ester. The reaction is an equilibrium process. To drive it towards the product, a large excess of methanol is used, serving as both the reagent and the solvent.

Visualizing the Synthetic Workflow

Caption: Figure 2: Overview of Synthetic Routes

Experimental Protocol: Esterification

This protocol is based on the principles of Fischer esterification.[3][4]

Step 1: Reaction Setup

-

Suspend 5-bromo-1H-imidazole-4-carboxylic acid (1.0 eq) in methanol (20 mL per 1 g of acid) in a round-bottom flask equipped with a reflux condenser.

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

-

Expert Insight: The catalytic acid is crucial for protonating the carbonyl. While other acids like HCl can be used, sulfuric acid is convenient due to its high boiling point.

-

Step 2: Reaction Execution

-

Heat the mixture to reflux (approximately 65 °C) and maintain for 8-16 hours.

-

The reaction can be monitored by observing the dissolution of the starting material and by TLC analysis (a co-spot of the starting material should be used).

Step 3: Work-up and Isolation

-

After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extract the resulting aqueous slurry with ethyl acetate (3 x volume of slurry).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Step 4: Purification

-

The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by a short plug of silica gel.

Data Summary: Esterification Protocol

| Parameter | Value/Condition | Rationale |

| Starting Material | 5-bromo-1H-imidazole-4-carboxylic acid | Precursor with the desired bromination pattern. |

| Reagent | Methanol (MeOH) | Serves as both nucleophile and solvent; used in large excess. |

| Catalyst | Conc. Sulfuric Acid (H₂SO₄) | 0.1-0.2 eq |

| Temperature | Reflux (~65 °C) | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 8-16 hours | Necessary to drive the equilibrium towards the product side. |

| Purification | Neutralization, Extraction, Recrystallization | Standard work-up for Fischer esterification; purification may not be extensive. |

| Expected Yield | 75-95% | This reaction is typically high-yielding. |

Conclusion

The synthesis of Methyl 5-bromo-1H-imidazole-4-carboxylate is readily achievable through well-established synthetic transformations. The direct bromination of Methyl 1H-imidazole-4-carboxylate with NBS offers a concise route, while the Fischer esterification of 5-bromo-1H-imidazole-4-carboxylic acid provides a high-yielding alternative if the acid precursor is on hand. Both methods are robust, scalable, and rely on fundamental organic chemistry principles, ensuring that this critical building block remains readily accessible to researchers and drug development professionals. The choice of synthesis is a strategic decision based on precursor availability, cost, and project scale, with both paths leading effectively to the target molecule.

References

-

Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., Felluga, F., & Prati, F. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. The Journal of Organic Chemistry, 75(15), 5021–5030. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles. Retrieved from [Link]

- Chawla, A., Sharma, A., & Kumar Sharma, A. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. International Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 7.

- Google Patents. (2016). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.

-

Hossain, A., et al. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33356–33367. [Link]

-

Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6246. [Link]

- Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

-

Journal of Organic & Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

-

ChemBK. (2024). Methyl 4-bromo-1H-imidazole-5-carboxylate. Retrieved from [Link]

-

SpringerLink. (2006). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry, 76, 1318–1325. [Link]

- Google Patents. (2017). CN106674121A - Preparation method of 4-halogen-1H-imidazole.

-

ResearchGate. (n.d.). Sequential bromination and methylation of 2-methyl-5-nitro-1H-imidazole (218). Retrieved from [Link]

-

Van der Veken, P., et al. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(19), 4442–4445. [Link]

-

Sketchy MCAT. (2023, December 15). Carboxylic Acids Reactions: Esterification, Amides, & More [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to Methyl 5-bromo-1H-imidazole-4-carboxylate: Properties, Reactivity, and Applications in Modern Drug Discovery

This guide provides an in-depth analysis of Methyl 5-bromo-1H-imidazole-4-carboxylate, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its chemical behavior, offering field-proven insights into its application and handling.

Core Chemical Identity and Physicochemical Properties

Methyl 5-bromo-1H-imidazole-4-carboxylate (CAS No: 1093261-46-1) is a substituted imidazole derivative. The imidazole ring is a foundational motif in numerous biologically active molecules, making its derivatives highly valuable in medicinal chemistry.[1][2] The strategic placement of a bromine atom and a methyl ester group provides orthogonal chemical handles for molecular elaboration, rendering it a versatile scaffold in synthetic chemistry.[3]

This compound typically presents as a solid and requires specific storage conditions, such as an inert atmosphere at 2-8°C, to ensure its long-term stability.[4]

Table 1: Physicochemical Properties of Methyl 5-bromo-1H-imidazole-4-carboxylate

| Property | Value | Source |

| CAS Number | 1093261-46-1 | [5][6] |

| Molecular Formula | C₅H₅BrN₂O₂ | [4][7] |

| Molar Mass | 205.01 g/mol | [7] |

| Physical Form | Solid | [4] |

| Predicted Boiling Point | 367.5 ± 22.0 °C | [5][7] |

| Predicted Density | 1.781 ± 0.06 g/cm³ | [5][7] |

| Predicted pKa | 9.22 ± 0.10 | [7] |

| InChI Key | GRIZGYQGAGYKNL-UHFFFAOYSA-N | [4] |

Molecular Structure, Tautomerism, and Spectroscopic Signature

The structure of this molecule is defined by the electron-rich imidazole ring, substituted with an electron-withdrawing methyl carboxylate group at the C4 position and a halogen at the C5 position. This arrangement dictates its reactivity.

A key feature of the 1H-imidazole core is the existence of annular tautomerism, where the proton on the nitrogen can reside on either N1 or N3. This equilibrium is fundamental to its reactivity, particularly in N-alkylation or acylation reactions, as the deprotonated imidazolate anion is a potent nucleophile.

Caption: Annular tautomerism of the 1H-imidazole core.

Spectroscopic Characterization: Characterization of Methyl 5-bromo-1H-imidazole-4-carboxylate relies on standard spectroscopic techniques. While specific spectra are proprietary to suppliers, a typical analysis would reveal:

-

¹H NMR: Signals corresponding to the N-H proton (typically broad), the C2-H proton, and the methyl ester protons.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the three distinct imidazole ring carbons, and the methyl carbon.[8]

-

IR Spectroscopy: Characteristic stretches for the N-H bond, C=O of the ester, and C-Br bond.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass, along with a characteristic isotopic pattern due to the presence of bromine.[8]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its three distinct reactive sites: the N-H proton, the C5-bromine, and the C4-ester.

3.1. N-H Acidity and N-Substitution: The imidazole N-H proton is acidic and can be readily deprotonated by a suitable base. The resulting anion is nucleophilic and can undergo various reactions, such as alkylation or arylation, to install substituents at the N1 position. This is a cornerstone for creating libraries of N-substituted imidazole derivatives for structure-activity relationship (SAR) studies.

3.2. C-Br Bond for Cross-Coupling Reactions: The bromine atom at the 5-position is the most versatile handle for synthetic diversification. It serves as an excellent leaving group in a wide array of palladium- or copper-catalyzed cross-coupling reactions.[9] This enables the introduction of aryl, heteroaryl, alkyl, or alkynyl groups at this position, dramatically expanding the accessible chemical space.

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Coupling: Reaction with alkenes.

Caption: Workflow for a typical Suzuki cross-coupling reaction.

3.3. Ester Functionalization: The methyl ester at the C4 position provides a route to other functional groups.

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) yields the corresponding carboxylic acid, which can be used for amide bond formation or other carboxylate chemistry.

-

Amidation: Direct reaction with amines, often at elevated temperatures or with coupling reagents, can form amides.

-

Reduction: Treatment with a reducing agent like lithium aluminum hydride (LAH) can reduce the ester to a primary alcohol.

Representative Synthetic Protocol: Bromination

The synthesis of brominated imidazoles is a key step in accessing these building blocks. While multiple routes to the title compound exist, a common strategy involves the selective bromination of a suitable imidazole precursor. The following protocol is a representative example based on methodologies reported for similar structures.[10][11]

Objective: To install a bromine atom at the C5 position of an imidazole-4-carboxylate precursor.

Materials:

-

Methyl 1H-imidazole-4-carboxylate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (or other suitable aprotic solvent)

-

Stir plate, round-bottom flask, condenser, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Setup: Charge a dry round-bottom flask with Methyl 1H-imidazole-4-carboxylate and acetonitrile (approx. 0.1 M concentration) under an inert atmosphere.

-

Cooling: Cool the resulting solution to 0 °C using an ice bath. Causality: Cooling the reaction helps to control the exotherm and improve the selectivity of the bromination, minimizing the formation of di-brominated byproducts.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Causality: NBS is a convenient and solid source of electrophilic bromine. Portion-wise addition is crucial for reaction control.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

-

Extraction: Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure Methyl 5-bromo-1H-imidazole-4-carboxylate.

Disclaimer: This is an illustrative protocol and must be adapted and optimized for specific laboratory conditions and scales.

Applications in Drug Discovery

The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] Methyl 5-bromo-1H-imidazole-4-carboxylate leverages this core, providing a platform for the rapid generation of diverse compound libraries.

The orthogonal reactivity of the bromo and ester groups allows for a systematic exploration of the chemical space around the imidazole core. Researchers can first perform a cross-coupling reaction at the C5 position and then hydrolyze the ester to the acid, which can be coupled with a library of amines to generate a large matrix of final compounds for biological screening. This systematic approach is invaluable for efficient lead optimization.

Caption: Logical utility in medicinal chemistry.

Safety and Handling

As a laboratory chemical, Methyl 5-bromo-1H-imidazole-4-carboxylate must be handled with appropriate care.

-

Hazard Classification: It is classified with the signal word "Warning". Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For maximum stability, storage under an inert gas (e.g., argon) at 2-8°C is recommended.[4]

-

First Aid:

References

-

Methyl 4-bromo-1H-imidazole-5-carboxylate - ChemBK. [Link]

- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google P

-

One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC - NIH. [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. [Link]

-

The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. [Link]

-

Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed. [Link]

Sources

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 [sigmaaldrich.com]

- 5. Methyl 5-bromo-1H-imidazole-4-carboxylate CAS#: 1093261-46-1 [amp.chemicalbook.com]

- 6. Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 [chemnet.com]

- 7. chembk.com [chembk.com]

- 8. Methyl 5-bromo-1H-imidazole-4-carboxylate(1093261-46-1) 13C NMR [m.chemicalbook.com]

- 9. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]

- 10. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 11. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Profile of Methyl 5-bromo-1H-imidazole-4-carboxylate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive spectroscopic analysis of Methyl 5-bromo-1H-imidazole-4-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. In the absence of publicly available, experimentally verified spectra for this specific molecule, this guide synthesizes predicted data based on the analysis of closely related analogous compounds and established principles of spectroscopic interpretation for substituted imidazole derivatives. This approach provides a robust framework for the characterization of this and similar molecules.

Introduction: The Structural Significance of Methyl 5-bromo-1H-imidazole-4-carboxylate

Methyl 5-bromo-1H-imidazole-4-carboxylate belongs to the imidazole class of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules, including the amino acid histidine. The strategic placement of a bromine atom and a methyl carboxylate group on the imidazole ring offers versatile opportunities for further chemical modification, making it a valuable building block in medicinal chemistry. Accurate spectroscopic characterization is paramount to confirm its molecular structure and purity, which is the foundation of any subsequent research and development.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for Methyl 5-bromo-1H-imidazole-4-carboxylate. The causality behind the predicted spectral features will be explained, providing a deeper understanding of the structure-property relationships.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for Methyl 5-bromo-1H-imidazole-4-carboxylate. These predictions are derived from the analysis of spectroscopic data from analogous brominated and ester-substituted imidazoles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For Methyl 5-bromo-1H-imidazole-4-carboxylate, we anticipate three distinct signals.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazole C2-H | 7.8 - 8.2 | Singlet | 1H |

| N-H | 12.0 - 13.5 | Broad Singlet | 1H |

| O-CH₃ | 3.7 - 3.9 | Singlet | 3H |

Interpretation:

The proton at the C2 position of the imidazole ring is expected to appear as a singlet in the downfield region (7.8 - 8.2 ppm) due to the deshielding effect of the two adjacent nitrogen atoms. The N-H proton of the imidazole ring is predicted to be a broad singlet at a significantly downfield chemical shift (12.0 - 13.5 ppm), a characteristic feature for N-H protons in imidazoles, which is also influenced by the solvent and concentration. The methyl protons of the ester group are anticipated to be a sharp singlet around 3.7 - 3.9 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy probes the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of Methyl 5-bromo-1H-imidazole-4-carboxylate would display five distinct signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 165 |

| C2 (Imidazole) | 135 - 140 |

| C4 (Imidazole) | 125 - 130 |

| C5 (Imidazole) | 105 - 110 |

| O-CH₃ (Ester) | 51 - 54 |

Interpretation:

The carbonyl carbon of the methyl ester group is expected to have the most downfield chemical shift (160 - 165 ppm). The C2 carbon of the imidazole ring, situated between two nitrogen atoms, will also be significantly downfield (135 - 140 ppm). The C4 carbon, bearing the carboxylate group, is predicted to be in the 125 - 130 ppm range. The C5 carbon, directly bonded to the bromine atom, is expected to be the most upfield of the ring carbons (105 - 110 ppm) due to the heavy atom effect of bromine. The methyl carbon of the ester group will appear in the typical range for such functionalities (51 - 54 ppm).

Molecular Structure and Key NMR Correlations

Caption: Predicted ¹H and ¹³C NMR chemical shifts for key atoms.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (imidazole) | 3100 - 3400 | Broad, Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (ester) | 1710 - 1730 | Strong |

| C=N Stretch (imidazole ring) | 1580 - 1650 | Medium |

| Imidazole Ring Vibrations | 1400 - 1500 | Medium-Strong |

| C-O Stretch (ester) | 1200 - 1300 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Interpretation:

A broad absorption band in the 3100-3400 cm⁻¹ region is characteristic of the N-H stretching vibration of the imidazole ring, with the broadening due to hydrogen bonding. A strong, sharp peak around 1710-1730 cm⁻¹ is a clear indicator of the C=O stretch of the ester functional group. The C=N stretching and other imidazole ring vibrations will give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-O stretch of the ester and the C-Br stretch will appear at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 204/206 | Molecular ion with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). |

| [M-OCH₃]⁺ | 173/175 | Loss of the methoxy group from the ester. |

| [M-COOCH₃]⁺ | 145/147 | Loss of the entire methyl carboxylate group. |

Interpretation:

The most telling feature in the mass spectrum of Methyl 5-bromo-1H-imidazole-4-carboxylate will be the molecular ion peak. Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.[1][2] Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃), both of which would also exhibit the characteristic bromine isotopic pattern.

Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of the molecular ion.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are standard for the analysis of small organic molecules like Methyl 5-bromo-1H-imidazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of its protons and carbon atoms.

Apparatus:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Reagents:

-

Methyl 5-bromo-1H-imidazole-4-carboxylate sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of TMS to serve as an internal reference (δ = 0.00 ppm).

-

Place the NMR tube into the spectrometer's probe and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum, setting appropriate parameters such as spectral width, number of scans, and relaxation delay.

-

Acquire the ¹³C NMR spectrum, which will likely require a greater number of scans due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired spectra using appropriate software (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Assign the chemical shifts to the respective protons and carbons in the molecule based on their chemical environment and coupling patterns.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Apparatus:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Reagents:

-

Methyl 5-bromo-1H-imidazole-4-carboxylate sample (a few milligrams)

-

Potassium bromide (KBr), spectroscopic grade (if using pellet method)

Procedure (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Apparatus:

-

Mass Spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI source) coupled to a suitable inlet system (e.g., direct infusion or LC/GC).

Reagents:

-

Methyl 5-bromo-1H-imidazole-4-carboxylate sample (sub-milligram quantities)

-

High-purity solvent (e.g., methanol, acetonitrile) for sample preparation.

Procedure (Direct Infusion ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., 1-10 µg/mL).

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Pay close attention to the isotopic pattern of bromine-containing ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic roadmap for the characterization of Methyl 5-bromo-1H-imidazole-4-carboxylate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and comparison with analogous structures, offer a solid foundation for researchers working with this compound. The provided experimental protocols serve as a practical guide for obtaining and interpreting the spectroscopic data necessary to confirm the identity and purity of this important synthetic building block. It is the author's hope that this guide will facilitate the research and development efforts of scientists in the field of medicinal chemistry and drug discovery.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

-

Chem LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link][1]

-

Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. [Link][2]

Sources

Navigating the Frontier of Drug Discovery: A Technical Guide to Methyl 5-bromo-1H-imidazole-4-carboxylate (CAS 1093261-46-1)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Defining the Scope in the Absence of Extensive Data

In the landscape of chemical biology and drug discovery, vast libraries of novel chemical entities are synthesized and cataloged, each holding the potential for therapeutic innovation. The subject of this technical guide, Methyl 5-bromo-1H-imidazole-4-carboxylate (CAS Number: 1093261-46-1), is one such entity. An initial investigation into this compound reveals its precise chemical identity, yet a comprehensive search of the current scientific literature indicates that it resides in the early stages of the research and development pipeline. As of the date of this publication, detailed studies on its specific mechanism of action, biological targets, and comprehensive pharmacological profile are not publicly available.

This guide, therefore, deviates from a traditional whitepaper format that would dissect a well-characterized molecule. Instead, it serves as a foundational technical overview, grounded in the established principles of medicinal chemistry and the known biological significance of its core chemical scaffold, the imidazole ring. We will explore the compound's chemical properties, plausible synthetic routes based on related structures, and the potential therapeutic avenues it may represent, drawing parallels from the broader family of imidazole-based bioactive agents. This document is designed to provide researchers with a scientifically grounded starting point for investigating this and similar novel chemical entities.

Compound Identification and Physicochemical Properties

The compound associated with CAS number 1093261-46-1 is unequivocally identified as Methyl 5-bromo-1H-imidazole-4-carboxylate .

| Property | Value | Source |

| CAS Number | 1093261-46-1 | [1][2] |

| Molecular Formula | C5H5BrN2O2 | [2] |

| Molecular Weight | 205.01 g/mol | [2] |

| IUPAC Name | methyl 5-bromo-1H-imidazole-4-carboxylate | Multiple sources |

| Synonyms | 5-Bromo-1H-imidazole-4-carboxylic acid methyl ester, Methyl 4-bromo-1H-imidazole-5-carboxylate | Multiple sources |

The structure, characterized by a brominated imidazole ring with a methyl carboxylate substituent, suggests its role as a versatile building block in organic synthesis. The presence of the bromine atom offers a reactive site for cross-coupling reactions, enabling further molecular elaboration, while the ester can be hydrolyzed to the corresponding carboxylic acid, a common functional group in pharmacologically active molecules.

The Imidazole Scaffold: A Cornerstone of Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3] This five-membered aromatic heterocycle, containing two nitrogen atoms, is a key component of essential biomolecules such as the amino acid histidine and purines. Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metal ions contribute to its frequent appearance in successful drug candidates across a wide range of therapeutic areas.[3]

The broad biological activities of imidazole derivatives include:

-

Anticancer: Many imidazole-based compounds have demonstrated potent anticancer activity.[3][4]

-

Antibacterial and Antifungal: The imidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3]

-

Antiviral: Certain substituted imidazoles have been investigated as inhibitors of viral enzymes, such as HIV-1 integrase.[5]

Given this context, Methyl 5-bromo-1H-imidazole-4-carboxylate represents a starting point for the synthesis of novel compounds with the potential for a diverse range of biological activities. The specific substitution pattern of this compound, however, means its precise biological effects cannot be extrapolated from the general class and require dedicated experimental evaluation.

Synthetic Pathways: A Generalized Approach

While a specific, detailed synthesis protocol for Methyl 5-bromo-1H-imidazole-4-carboxylate is not extensively documented in peer-reviewed journals, its synthesis can be inferred from established methods for creating substituted imidazole carboxylates. A general, plausible synthetic workflow is outlined below. It is important to note that this represents a conceptual pathway and would require optimization and experimental validation.

Conceptual Synthetic Workflow

Sources

- 1. Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 [sigmaaldrich.com]

- 2. 1093261-46-1 | Methyl 5-bromo-1H-imidazole-4-carboxylate - Moldb [moldb.com]

- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 5-bromo-1H-imidazole-4-carboxylate molecular structure

An In-Depth Technical Guide to Methyl 5-bromo-1H-imidazole-4-carboxylate

Prepared by a Senior Application Scientist

This guide offers a comprehensive technical overview of Methyl 5-bromo-1H-imidazole-4-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its molecular architecture, synthesis, characterization, and chemical reactivity, providing insights grounded in established chemical principles to empower its effective application in research and development.

Methyl 5-bromo-1H-imidazole-4-carboxylate (CAS No: 1093261-46-1) is a substituted imidazole, a class of heterocycles that forms the core of numerous biologically active molecules, including the essential amino acid histidine.[1][2] The imidazole ring is a crucial pharmacophore, and its derivatives are known to exhibit a wide range of therapeutic properties, including anticancer, antifungal, and antibacterial activities.[2][3]

The strategic introduction of a bromine atom at the C5 position and a methyl carboxylate at C4 imparts unique reactivity to this molecule. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions, a cornerstone of modern drug discovery.[1][4] The ester group, meanwhile, offers a site for modification or can influence the electronic properties of the imidazole ring. This guide will elucidate the structural and chemical nuances that make this compound a valuable tool for the discerning synthetic chemist.

Molecular Structure and Physicochemical Properties

The molecular architecture of Methyl 5-bromo-1H-imidazole-4-carboxylate is fundamental to its chemical behavior. The five-membered aromatic ring contains two nitrogen atoms, with a bromine and a methyl ester substituent on adjacent carbons.

Caption: Molecular Structure of Methyl 5-bromo-1H-imidazole-4-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1093261-46-1 | [5][6][7] |

| Molecular Formula | C₅H₅BrN₂O₂ | [6][8] |

| Molar Mass | 205.01 g/mol | [8] |

| Physical Form | Solid | [6] |

| Boiling Point | 367.5 ± 22.0 °C (Predicted) | [5][8] |

| Density | 1.781 ± 0.06 g/cm³ (Predicted) | [5][8] |

| Purity | ≥95% (Typical) | [6] |

The imidazole ring is electron-rich, but the attached bromine and carboxylate groups are electron-withdrawing, which influences the ring's reactivity towards electrophilic and nucleophilic reagents. The N-H proton is acidic and can be deprotonated with a base, allowing for N-alkylation or N-acylation reactions.[9]

Synthesis and Mechanistic Considerations

The synthesis of highly substituted imidazoles can be achieved through various methodologies, often involving the cyclization of appropriately functionalized acyclic precursors or the modification of a pre-existing imidazole core.[10][11][12] For Methyl 5-bromo-1H-imidazole-4-carboxylate, a logical and field-proven approach involves the direct, regioselective bromination of the parent ester, Methyl 1H-imidazole-4-carboxylate.

The rationale for this strategy lies in the directing effects of the substituents. The ester group at C4 deactivates the ring towards electrophilic substitution, but the free C5 position remains the most susceptible site for halogenation.

Caption: Proposed synthetic workflow for Methyl 5-bromo-1H-imidazole-4-carboxylate.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a representative procedure based on established principles of imidazole chemistry.[13][14]

-

Reaction Setup: To a solution of Methyl 1H-imidazole-4-carboxylate (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature. The choice of NBS is critical; it is a mild and selective brominating agent that minimizes over-bromination and side reactions.[13]

-

Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure Methyl 5-bromo-1H-imidazole-4-carboxylate.

This self-validating system relies on the clear difference in polarity between the starting material, product, and succinimide byproduct, allowing for effective chromatographic separation.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following spectral data are predicted for Methyl 5-bromo-1H-imidazole-4-carboxylate, based on its structure and data from similar compounds.[15][16]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ ~13.0-14.0 (br s, 1H, N-H), δ ~7.8 (s, 1H, C2-H), δ ~3.8 (s, 3H, O-CH₃). |

| ¹³C NMR | δ ~162 (C=O), δ ~138 (C2), δ ~130 (C4), δ ~105 (C5), δ ~52 (O-CH₃). |

| Mass Spec (EI) | Molecular ion peaks at m/z 204 and 206 with ~1:1 intensity ratio, characteristic of a monobrominated compound. |

| IR (KBr) | ν ~3100-2800 cm⁻¹ (N-H stretch, broad), ~1720 cm⁻¹ (C=O stretch, ester), ~600 cm⁻¹ (C-Br stretch). |

The presence of a single proton signal in the aromatic region confirms the monosubstitution on the imidazole carbon, while the isotopic pattern in the mass spectrum provides definitive evidence for the presence of one bromine atom.

Reactivity and Synthetic Applications

Methyl 5-bromo-1H-imidazole-4-carboxylate is a versatile intermediate. Its reactivity is dictated by the three key functional groups.

Caption: Key reactive sites for synthetic diversification.

-

C-Br Bond: This is arguably the most valuable site for elaboration. The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This allows for the introduction of aryl, heteroaryl, alkyl, or alkyne groups, providing a powerful route to construct complex molecular libraries for high-throughput screening in drug discovery.[1][17]

-

N-H Bond: The imidazole nitrogen can be readily deprotonated and alkylated or acylated, which is a common strategy to modulate the compound's physicochemical properties, such as solubility and lipophilicity, or to block a potential metabolic site.[9]

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or participate in other transformations. Carboxylic acids and amides are common functional groups in bioactive molecules.[18]

The combination of these reactive sites makes this molecule a powerful platform for generating diverse chemical entities for pharmaceutical and materials science applications.[19]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

-

Hazards: Based on data for similar compounds, Methyl 5-bromo-1H-imidazole-4-carboxylate is expected to cause skin and serious eye irritation and may cause respiratory irritation.[6][20][21]

-

Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[22][23][24]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Recommended storage temperature is 2-8°C.[6]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

-

Nolan, C., & Rovis, T. (2007). Synthesis of Substituted Imidazoles via Organocatalysis. Organic Letters, 9(15), 2859–2862. Available from: [Link]

-

Patel, R. V., Ke, S., & Rajani, D. P. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation, 1(1), 53-56. Available from: [Link]

-

Kumar, A., Kumar, V., & Kumar, R. (2016). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. RSC Advances, 6(70), 65482-65485. Available from: [Link]

-

ResearchGate. (n.d.). Mechanism proposed to explain the synthesis of substituted imidazoles. Retrieved from: [Link]

-

Bagley, M. C., & Murziani, P. G. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3827-3847. Available from: [Link]

-

Chemistry Online. (2022). Imidazoles. Retrieved from: [Link]

-

YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen. Retrieved from: [Link]

-

ResearchGate. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Retrieved from: [Link]

-

ChemBK. (2024). Methyl 4-bromo-1H-imidazole-5-carboxylate. Retrieved from: [Link]

-

Net-interlab. (2025). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Retrieved from: [Link]

-

ResearchGate. (2025). Bromination of 1-Hydroxyimidazoles. Synthesis and Crystal Structures. Retrieved from: [Link]

-

PubChem. (n.d.). 4-bromo-5-methyl-1H-imidazole. Retrieved from: [Link]

-

Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from: [Link]

-

Organic Spectroscopy International. (2016). 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. Retrieved from: [Link]

-

National Institutes of Health. (n.d.). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Retrieved from: [Link]

- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

-

PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from: [Link]

-

National Institutes of Health. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from: [Link]

-

National Institutes of Health. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from: [Link]

-

Autechaux. (n.d.). The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. Retrieved from: [Link]

-

PubMed. (n.d.). Comprehensive review in current developments of imidazole-based medicinal chemistry. Retrieved from: [Link]

-

ACS Publications. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from: [Link]

-

ResearchGate. (2025). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review in current developments of imidazole-based medicinal chemistry [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 5-bromo-1H-imidazole-4-carboxylate CAS#: 1093261-46-1 [amp.chemicalbook.com]

- 6. Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 [sigmaaldrich.com]

- 7. Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 [chemnet.com]

- 8. chembk.com [chembk.com]

- 9. chemistry-online.com [chemistry-online.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Methyl 5-bromo-1H-imidazole-4-carboxylate(1093261-46-1) 1H NMR [m.chemicalbook.com]

- 16. Methyl 5-bromo-1H-imidazole-4-carboxylate(1093261-46-1) 13C NMR [m.chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemscene.com [chemscene.com]

- 20. 4-bromo-5-methyl-1H-imidazole | C4H5BrN2 | CID 594881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

- 23. tcichemicals.com [tcichemicals.com]

- 24. fishersci.com [fishersci.com]

Discovery and history of brominated imidazoles

An In-Depth Technical Guide to the Discovery and History of Brominated Imidazoles

Foreword: The Ocean's Chemical Arsenal

The quest for novel therapeutic agents has historically turned to the intricate chemical workshops of the natural world. For centuries, terrestrial plants and microbes were the primary sources of our pharmacopeia. However, the mid-20th century marked a pivotal shift in this exploration towards the vast, untapped biodiversity of the oceans.[1][2] Marine invertebrates, particularly sessile organisms like sponges (Phylum Porifera), lack physical defenses and have instead evolved sophisticated chemical defense mechanisms.[3][4] This has made them a treasure trove of structurally unique and biologically potent secondary metabolites.[3][5] Among the myriad compounds isolated from these organisms, the brominated imidazole alkaloids represent a particularly fascinating and pharmacologically significant class, characterized by their diverse structures and wide-ranging biological activities. This guide provides a comprehensive exploration of their discovery, the elucidation of their complex biosynthetic pathways, and their evolution from marine curiosities to promising drug leads.

The Genesis: Discovery of the Pyrrole-Imidazole Scaffold

The story of brominated imidazole alkaloids begins within the broader narrative of marine natural products chemistry, a field that blossomed in the 1970s.[3] Early pioneers faced significant technical hurdles, from deep-sea sample collection to structure elucidation with techniques that were rudimentary by modern standards. The first breakthrough in this specific class came in 1971 with the isolation of oroidin from the marine sponge Agelas oroides.[6] Oroidin's linear structure, featuring a 4,5-dibromopyrrole-2-carboxamide linked to a 2-aminoimidazole moiety via a three-carbon chain, was deceptively simple.[6] It would soon become clear that this molecule was not an endpoint but rather a fundamental building block, a biogenetic precursor to an entire family of complex alkaloids.[7][8][9]

These compounds are often referred to as pyrrole-imidazole alkaloids (PIAs). Evidence suggests that the sponge holobiont—the sponge itself and its associated symbiotic microbiome—is responsible for their production.[10][11] The biosynthesis of the foundational oroidin structure is believed to originate from basic amino acid precursors, with the pyrrole moiety derived from proline and the 2-aminoimidazole core arising from arginine or a related guanidinylated precursor.[9][10]

Caption: Proposed biogenetic origin of the oroidin scaffold from amino acid precursors.

Structural Diversification: From Monomers to Complex Dimers

The true chemical ingenuity of the marine sponge lies in its ability to elaborate the simple oroidin scaffold into a breathtaking array of structurally complex molecules. These transformations, primarily involving oxidative cyclizations and dimerizations, give rise to the vast family of PIAs.[7][8]

Monomeric Cyclized Alkaloids

Intramolecular oxidative cyclization of oroidin or its derivatives yields compact, polycyclic monomeric alkaloids. A prominent example is (-)-dibromophakellin , first identified in 1971.[9] Later, the agelastatins , isolated from sponges of the Cymbastela genus, attracted significant attention due to their potent cytotoxic properties.[7][12] Agelastatin A, in particular, has demonstrated powerful anticancer activity, making it a subject of intense synthetic and pharmacological investigation.[7][13]

The Dimeric Alkaloids: Sceptrin and its Relatives

The most profound structural leap is the dimerization of oroidin-like units, creating alkaloids of remarkable complexity. This dimerization is not random; it follows specific cycloaddition pathways, hypothesized to be mediated by single-electron transfer (SET) events within the sponge.[14]

-

Sceptrin : Isolated from the sponge Agelas sceptrum, sceptrin was the first identified dimeric PIA. Its unique structure features two hymenidin units (a monobrominated oroidin analogue) linked by a cyclobutane ring.[15] This [2+2] cycloaddition product is believed to form via the dimerization of an oroidin radical cation with a neutral oroidin molecule.[14] Sceptrin itself exhibits significant antibacterial and antiviral activities.[12]

-

Ageliferin and Massadine : These alkaloids represent alternative dimerization topologies. Ageliferins are [4+2] cycloaddition products, while massadines are [3+2] adducts.[14][16] For a long time, it was assumed that these complex dimers shared a common biosynthetic origin and stereochemistry. However, rigorous total synthesis has revealed surprising "enantiodivergence," where different sponge species produce alkaloids with mismatched chirality, suggesting highly controlled and species-specific enzymatic machinery.[14][16]

Caption: Hypothesized diversification of PIAs from an oroidin precursor.

The following table summarizes key discoveries in the brominated imidazole alkaloid family:

| Alkaloid | Representative Source Organism(s) | Year of Discovery | Key Structural Feature | Notable Biological Activity |

| Oroidin | Agelas oroides | 1971 | Linear Pyrrole-Imidazole | Precursor, Antibacterial |

| (-)-Dibromophakellin | Phakellia flabellata | 1971 | Tetracyclic Monomer | Antifungal |

| Sceptrin | Agelas sceptrum | 1981 | Cyclobutane Dimer | Antibacterial, Antiviral |

| Ageliferin | Agelas conifera | 1986 | Complex Dimer ([4+2]) | Cytotoxic, Antibacterial |

| Agelastatin A | Cymbastela sp. | 1993 | Pentacyclic Monomer | Potent Anticancer |

| Massadine | Stylissa massa | 2002 | Complex Dimer ([3+2]) | Cytotoxic |

Milestones in Chemical Synthesis

The low natural abundance of most complex PIAs and the need to verify their proposed structures spurred intense efforts in the synthetic organic chemistry community.[7][17] Total synthesis provides a scalable route to these molecules, confirms their absolute stereochemistry, and allows for the creation of novel analogues with potentially improved therapeutic properties.[17][18]

Synthesis of the Oroidin Core

Multiple synthetic routes to oroidin have been developed. A common and efficient strategy avoids the direct handling of unstable 2-aminoimidazoles by constructing the ring system late in the synthesis.[7] This often involves the condensation of a guanidine derivative with an α-haloketone or the amination of a pre-formed imidazole ring.[7]

Representative Protocol: Synthesis of the Oroidin Sidechain Precursor

The causality behind this synthetic choice is to build a stable, functionalized precursor that can be reliably converted to the final imidazole structure.

-

Starting Material: Commercially available urocanic acid is chosen for its pre-existing imidazole ring and carboxylic acid handle, providing a concise entry point.[7][18]

-

Esterification: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions in subsequent steps. This is typically achieved using methanol under acidic conditions (e.g., SOCl₂).

-

Sidechain Modification: The vinyl sidechain is elongated and functionalized. This might involve reduction of the double bond followed by conversion of the ester to an aldehyde.

-

Halogenation: Bromination of the pyrrole ring is a critical step. N-bromosuccinimide (NBS) is a standard reagent for this electrophilic aromatic substitution, chosen for its selectivity and milder conditions compared to elemental bromine.[19]

-

Coupling: The brominated pyrrole piece is coupled with the imidazole sidechain, often via amide bond formation, to yield the full oroidin skeleton.

Biomimetic Synthesis of Dimeric Alkaloids

Synthesizing the complex dimeric structures like sceptrin and ageliferin posed a significant challenge. A major breakthrough came from "biomimetic" or "bio-inspired" approaches that sought to replicate the proposed natural cycloaddition.[15] The total synthesis of ageliferin from sceptrin, for instance, provided strong evidence for their biosynthetic relationship.[20][21] These syntheses often involve a programmed fragmentation or a carefully controlled oxidative radical cyclization to form the key carbon-carbon bonds of the core structure.[14][22]

A Spectrum of Biological Activity and Therapeutic Promise

The structural diversity of brominated imidazoles is mirrored by their broad range of biological activities, making them highly attractive for drug development.[23][24][25]

-

Antimicrobial and Antifouling Activity : As part of the sponge's chemical defense, many PIAs exhibit potent activity against bacteria and fungi.[26][27][28][29] Sceptrin, for example, is an effective antibacterial agent. This activity is crucial for preventing colonization by pathogenic microbes and deterring predators in the marine environment.

-

Anticancer Potential : This is one of the most promising therapeutic areas for this class of compounds.[13][30][31][32] Agelastatin A stands out for its potent cytotoxicity against various cancer cell lines.[7] The mechanism often involves the induction of apoptosis (programmed cell death) or interference with critical cellular processes like DNA replication or microtubule dynamics.[29][30][32]

-

Quorum Sensing Inhibition : A more subtle antimicrobial strategy involves disrupting bacterial communication, or "quorum sensing" (QS).[33][34][35] Bacteria use QS to coordinate virulence factor expression and biofilm formation.[36][37] Certain brominated natural products, including some imidazoles and related furanones, can inhibit QS signaling pathways, effectively disarming pathogens without killing them.[33][34] This anti-virulence approach is less likely to drive the development of resistance compared to traditional bactericidal antibiotics.

Caption: Mechanism of Quorum Sensing (QS) inhibition by brominated imidazoles.

The Future of Brominated Imidazoles

The journey from the initial discovery of oroidin to the synthesis of complex anticancer agents like agelastatin A showcases the immense potential of marine natural products. Modern drug discovery now employs advanced techniques like genomics-guided isolation and metabolomic profiling to more efficiently mine the chemical diversity of marine sponges.[10][27] The persistent "supply problem"—obtaining sufficient quantities of these compounds from natural sources—is being addressed through advances in total synthesis, semisynthesis, and the exploration of microbial fermentation and aquaculture.[1][38]

Brominated imidazoles continue to serve as a rich source of inspiration for medicinal chemists. Their unique scaffolds and potent bioactivities ensure that they will remain a focal point of research, with the potential to yield new therapies for cancer, infectious diseases, and other pressing medical needs. The ocean has only just begun to reveal its chemical secrets, and the legacy of these remarkable sponge-derived alkaloids is still being written.

References

- Ahmad, S. (2017). Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. Nova Science Publishers, Inc.

- Carroll, A. R., et al. (2019). A Historical Overview of Natural Products in Drug Discovery. PMC - PubMed Central.

- Al-Awadhi, F., et al. (2020). Precursor-guided mining of marine sponge metabolomes lends insight into biosynthesis of pyrrole-imidazole alkaloids. PubMed Central.

- Keyzers, R. A., & Northcote, P. T. (2011).

- Francesch, A. M., et al. (2024). Pharmaceuticals from marine sources: past, present and future. Biosortia Microbiomics.

- El-Hossary, E. M., et al. (2021). Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2. PMC - NIH.

- Proksch, P. (2005).

- Molinski, T. F. (2010). Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids by Microscale1H-15N HSQC and FTMS. NIH.

- Al-Mourabit, A., & Potier, P. (2001).

- Romo, D. (2010). Synthesis of 7-(15)N-Oroidin and evaluation of utility for biosynthetic studies of pyrrole-imidazole alkaloids by microscale (1)H-(15)N HSQC and FTMS. PubMed.

- Jaspars, M., et al. (2024). Pharmaceuticals from marine sources: past, present and future. Drug Discovery World.

- da Silva, A. M., et al. (2020). Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. MDPI.

- Nogrady, T. (2023). Marine natural products and derivatives. RPS Pharmacy and Pharmacology Reports, Oxford Academic.

- Romo, D., & Liu, J. (2012). Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids. PMC - PubMed Central.

- Yang, X.-W., et al. (2022). Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole Alkaloids. PMC - NIH.

- Davis, R. A., et al. (2022). Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. PMC - PubMed Central.

- N/A. (2025).

- Iannarelli, M. (2016). A Submarine Journey: The Pyrrole-Imidazole Alkaloids. PMC - PubMed Central.

- Lage, A., et al. (2014).

- N/A. (N/A). Synthesis and oxidation of oroidin and analogues Oroidin is considered to be the b. N/A.

- N/A. (2025). Imidazoles as Promising Scaffolds for Antibacterial Activity: A Review.

- N/A. (N/A). Small Molecule Inhibitors of Bacterial Quorum Sensing. University College Cork.

- Al-Ostoot, F. H., et al. (2021). Imidazoles as potential anticancer agents. PMC - PubMed Central.

- Baran, P. S., et al. (2004). Sceptrin as a potential biosynthetic precursor to complex pyrrole-imidazole alkaloids: the total synthesis of ageliferin. PubMed.

- Al-Balas, Q., et al. (2023).

- N/A. (2021).

- Lu, Z., et al. (2014). Asymmetric syntheses of sceptrin and massadine and evidence for biosynthetic enantiodivergence. PubMed.

- Adu-Amankwa, B., et al. (2022). N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa. PMC - PubMed Central.

- Li, G., et al. (2014). Asymmetric syntheses of sceptrin and massadine and evidence for biosynthetic enantiodivergence. PMC - PubMed Central.

- Gaba, M., & Mohan, C. (2021).

- Baran, P. S., et al. (2005).

- Kumar, D., et al. (2015).

- N/A. (2025). Small Molecule Inhibitors of Bacterial Quorum Sensing.

- Baran, P. S., et al. (2007). Total synthesis of dimeric pyrrole-imidazole alkaloids: sceptrin, ageliferin, nagelamide e, oxysceptrin, nakamuric acid, and the axinellamine carbon skeleton. PubMed.

- N/A. (N/A). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. N/A.

- Vargas-Roldán, S. Y., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. MDPI.

- Vargas-Roldán, S. Y., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. PubMed.

- Chen, Z., et al. (2023).

Sources

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Historical Overview of Natural Products in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids by Microscale1H-15N HSQC and FTMS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Precursor-guided mining of marine sponge metabolomes lends insight into biosynthesis of pyrrole-imidazole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The natural products discovered in marine sponge-associated microorganisms: structures, activities, and mining strategy [frontiersin.org]

- 12. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 13. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric syntheses of sceptrin and massadine and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Asymmetric syntheses of sceptrin and massadine and evidence for biosynthetic enantiodivergence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cuvillier.de [cuvillier.de]

- 18. Synthesis of 7-(15)N-Oroidin and evaluation of utility for biosynthetic studies of pyrrole-imidazole alkaloids by microscale (1)H-(15)N HSQC and FTMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sceptrin as a potential biosynthetic precursor to complex pyrrole-imidazole alkaloids: the total synthesis of ageliferin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Total synthesis of dimeric pyrrole-imidazole alkaloids: sceptrin, ageliferin, nagelamide e, oxysceptrin, nakamuric acid, and the axinellamine carbon skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Short, enantioselective total synthesis of sceptrin and ageliferin by programmed oxaquadricyclane fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 31. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ijsrtjournal.com [ijsrtjournal.com]

- 33. research.ucc.ie [research.ucc.ie]

- 34. N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model [mdpi.com]

- 37. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. biosortia.com [biosortia.com]

An In-Depth Technical Guide to the Physical Characteristics of Methyl 5-bromo-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-1H-imidazole-4-carboxylate is a heterocyclic organic compound that holds significant interest within the realms of medicinal chemistry and drug development. As a substituted imidazole, this molecule serves as a versatile scaffold for the synthesis of more complex chemical entities with potential therapeutic applications. The imidazole ring is a common motif in many biologically active compounds, and the strategic placement of a bromine atom and a methyl carboxylate group offers reactive handles for further chemical modifications.[1] A thorough understanding of the physical characteristics of this compound is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive overview of the known and predicted physical properties of Methyl 5-bromo-1H-imidazole-4-carboxylate, supplemented with established analytical protocols for their determination.

Molecular Structure and Properties

The foundational physical and chemical properties of a compound are dictated by its molecular structure. Methyl 5-bromo-1H-imidazole-4-carboxylate possesses a planar five-membered imidazole ring, which imparts aromatic character. The presence of two nitrogen atoms within the ring, along with the electron-withdrawing bromine atom and methyl carboxylate substituent, significantly influences its electronic distribution and intermolecular interactions.